2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine
Description
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine is an organic compound that features a thiazolidine ring substituted with a phenyl group and a 2-(2-methyl-1,3-dithiolan-2-yl)ethyl group
Properties
CAS No. |
156000-21-4 |
|---|---|
Molecular Formula |
C15H21NS3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H21NS3/c1-14(17-11-12-18-14)7-8-15(16-9-10-19-15)13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3 |
InChI Key |
VGCLWENJUACTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCS1)CCC2(NCCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine typically involves the reaction of 2-phenylthiazolidine with 2-(2-methyl-1,3-dithiolan-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine can undergo various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The phenyl group or the dithiolan moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound could influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazolidine: Lacks the dithiolan moiety, making it less versatile in chemical reactions.
2-(2-Methyl-1,3-dithiolan-2-yl)ethylamine: Lacks the thiazolidine ring, limiting its biological activity.
2-(2-Methyl-1,3-dithiolan-2-yl)ethylthiazole: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.
Uniqueness
2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-phenylthiazolidine is unique due to the combination of the thiazolidine ring, phenyl group, and dithiolan moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
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